4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol is an organic compound with the molecular formula C17H16N2O3 It is characterized by the presence of a quinoline ring substituted with dimethoxy groups at positions 6 and 7, and an amino group at position 4, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation of the hydroxyl groups on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Amination: The amino group is introduced at position 4 of the quinoline ring through a nucleophilic substitution reaction using an appropriate amine.
Coupling with Phenol: Finally, the phenol group is coupled to the amino group on the quinoline ring through an amide bond formation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial agent due to its structural similarity to quinoline-based drugs.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in studying enzyme mechanisms and interactions due to its ability to form stable complexes with metal ions.
Industrial Applications: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol: Similar structure but with a quinazoline ring instead of a quinoline ring.
4-((6,7-Dimethoxyquinolin-4-yl)amino)aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness: 4-((6,7-Dimethoxyquinolin-4-yl)amino)phenol is unique due to the presence of both the quinoline ring and the phenol group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(6,7-dimethoxyquinolin-4-yl)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-16-9-13-14(19-11-3-5-12(20)6-4-11)7-8-18-15(13)10-17(16)22-2/h3-10,20H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNXHBFSMBNESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.